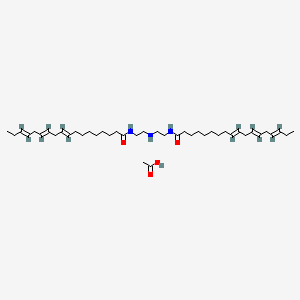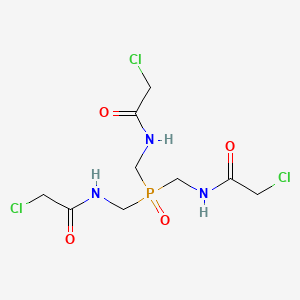
N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE]: is a chemical compound with the molecular formula C9H15Cl3N3O4P . It is known for its unique structure, which includes a phosphoryl group linked to three methylene bridges, each connected to a 2-chloroacetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] typically involves the reaction of phosphoryl chloride with three equivalents of 2-chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted amides or other derivatives.
Hydrolysis Products: The major products of hydrolysis are the corresponding amides and phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] involves its interaction with specific molecular targets. The phosphoryl group and chloroacetamide moieties can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-BROMOACETAMIDE]: Similar structure but with bromoacetamide groups instead of chloroacetamide.
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-IODOACETAMIDE]: Similar structure but with iodoacetamide groups instead of chloroacetamide.
Uniqueness: N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] is unique due to its specific combination of a phosphoryl group with three chloroacetamide moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84962-93-6 |
|---|---|
Fórmula molecular |
C9H15Cl3N3O4P |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
N-[bis[[(2-chloroacetyl)amino]methyl]phosphorylmethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H15Cl3N3O4P/c10-1-7(16)13-4-20(19,5-14-8(17)2-11)6-15-9(18)3-12/h1-6H2,(H,13,16)(H,14,17)(H,15,18) |
Clave InChI |
KPZBQRVHTFBJJV-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NCP(=O)(CNC(=O)CCl)CNC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


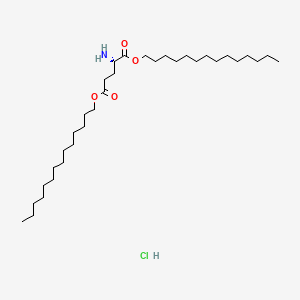
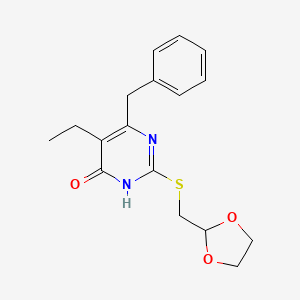
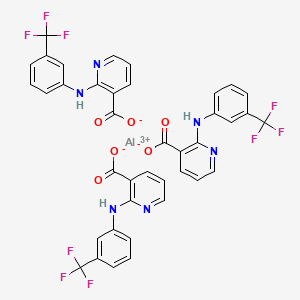
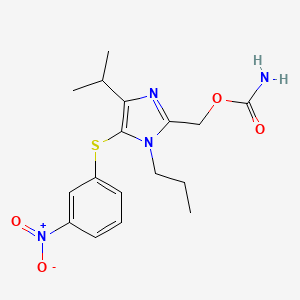
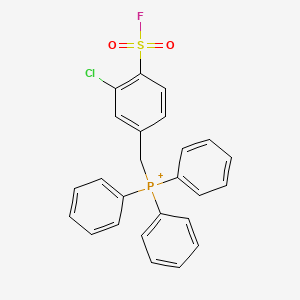

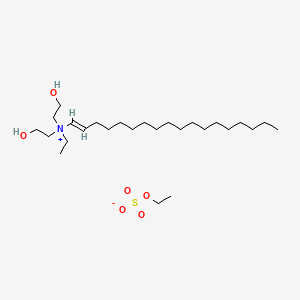


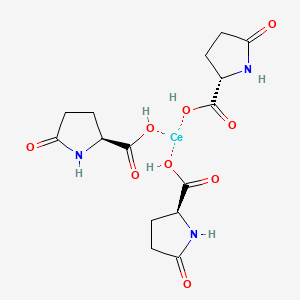
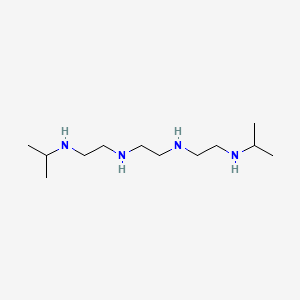
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)

